molecular formula C91H151N23O24 B217021 Trichosporin B-iiia CAS No. 107395-31-3

Trichosporin B-iiia

Cat. No. B217021
CAS RN: 107395-31-3
M. Wt: 1951.3 g/mol
InChI Key: IXZJSYKCHHWEOI-UHFFFAOYSA-N
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Description

Trichosporin B-iiia (TBIIIA) is a cyclic peptide that has been isolated from the fungus Trichoderma harzianum. It belongs to the family of peptaibols, which are known for their antifungal and antibacterial properties. TBIIIA has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Trichosporin B-iiia exerts its antifungal and antibacterial effects by disrupting the cell membrane. It forms pores in the membrane, leading to the leakage of intracellular contents and eventual cell death. Trichosporin B-iiia has been found to have a higher affinity for fungal membranes than bacterial membranes, which makes it a potential candidate for antifungal therapy.
Biochemical and Physiological Effects:
Trichosporin B-iiia has been shown to have minimal toxicity towards mammalian cells, making it a safe candidate for therapeutic applications. It has also been found to have immunomodulatory effects, which could potentially aid in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

Trichosporin B-iiia is a relatively stable peptide that can be easily synthesized using SPPS. Its low toxicity towards mammalian cells and immunomodulatory effects make it a promising candidate for therapeutic applications. However, the high cost of synthesis and the limited availability of the peptide are major limitations for lab experiments.

Future Directions

Trichosporin B-iiia has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. Further research is needed to optimize its synthesis, improve its efficacy and safety profile, and explore its potential applications in various fields such as agriculture and biotechnology. Additionally, the development of analogs and derivatives of Trichosporin B-iiia could lead to the discovery of more potent and selective compounds.

Synthesis Methods

Trichosporin B-iiia is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the stepwise addition of amino acids onto a resin-bound peptide chain, followed by deprotection and cleavage to obtain the final product. The purification of Trichosporin B-iiia is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

Trichosporin B-iiia has been studied extensively for its antifungal and antibacterial properties. It has been found to be effective against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Trichosporin B-iiia has also shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

CAS RN

107395-31-3

Product Name

Trichosporin B-iiia

Molecular Formula

C91H151N23O24

Molecular Weight

1951.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide

InChI

InChI=1S/C91H151N23O24/c1-46(2)41-58(72(127)110-91(25,26)83(138)114-40-30-33-60(114)74(129)105-65(48(5)6)75(130)111-90(23,24)82(137)113-87(17,18)79(134)102-56(35-38-62(93)118)70(125)101-55(34-37-61(92)117)69(124)99-54(45-115)43-53-31-28-27-29-32-53)100-64(120)44-95-76(131)84(11,12)109-73(128)59(42-47(3)4)104-78(133)86(15,16)108-71(126)57(36-39-63(94)119)103-80(135)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116/h27-29,31-32,46-51,54-60,65,115H,30,33-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,134)(H,103,135)(H,104,133)(H,105,129)(H,106,116)(H,107,123)(H,108,126)(H,109,128)(H,110,127)(H,111,130)(H,112,136)(H,113,137)

InChI Key

IXZJSYKCHHWEOI-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XAAAXXQXLXGLXPVXXQQF

synonyms

trichosporin B-IIIa
trichosporin B-VIIa
trichosporin B-VII

Origin of Product

United States

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